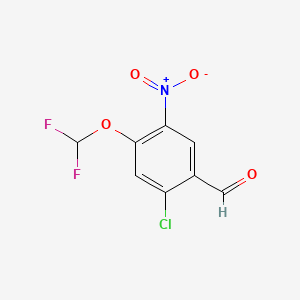

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H4ClF2NO4 |

|---|---|

Molecular Weight |

251.57 g/mol |

IUPAC Name |

2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H |

InChI Key |

DKSLXQRMLMBPIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (CAS 2384721-80-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry and materials science. Given its relatively recent emergence, this document synthesizes available data and provides expert insights based on analogous chemical structures to empower researchers in their discovery and development endeavors.

Introduction: A Molecule of Emerging Interest

This compound belongs to a class of highly functionalized aromatic compounds. The unique combination of a chloro, a difluoromethoxy, a nitro, and an aldehyde group on a benzene ring makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups, coupled with the reactivity of the aldehyde, suggests its utility as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The difluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2]

Physicochemical and Structural Properties

While experimental data for this compound is not extensively documented, we can infer its properties from available data and analysis of its constituent functional groups.

Table 1: Physicochemical and Structural Data

| Property | Value | Source/Method |

| CAS Number | 2384721-80-4 | - |

| Molecular Formula | C8H4ClF2NO4 | PubChem[3] |

| Molecular Weight | 251.57 g/mol | PubChem[3] |

| Appearance | Expected to be a white to yellow powder or crystals. | Inferred from similar compounds[4] |

| SMILES | C1=C(C(=CC(=C1[O-])OC(F)F)Cl)C=O | PubChem[3] |

| InChI | InChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H | PubChem[3] |

| Predicted XlogP | 2.8 | PubChem[3] |

Structural Diagram:

Caption: A proposed multi-step synthesis pathway.

Experimental Protocol (Hypothetical):

This protocol is a conceptual outline and requires laboratory optimization.

Step 1: Nitration of 2-Chloro-4-fluorotoluene [5]1. Dissolve 2-chloro-4-fluorotoluene in a suitable organic solvent (e.g., 1,2-dichloroethane). 2. Slowly add concentrated sulfuric acid while cooling the mixture to approximately 0°C. 3. Portion-wise, add potassium nitrate to the reaction mixture, maintaining the temperature between 0-10°C. 4. Stir the reaction for several hours, monitoring its progress by Thin Layer Chromatography (TLC). 5. Upon completion, pour the reaction mixture into ice water and separate the organic layer. 6. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. 7. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-4-fluoro-5-nitrotoluene.

Step 2: Bromination [5]1. Dissolve the product from Step 1 in 1,2-dichloroethane. 2. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO). 3. Reflux the mixture, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture and filter to remove succinimide. 5. Wash the filtrate and concentrate to yield 1-(bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene.

Step 3: Hydrolysis and Oxidation [5]1. Dissolve the brominated intermediate in ethanol. 2. Add hydrogen peroxide and heat the mixture. 3. Monitor the formation of the aldehyde by TLC. 4. Upon completion, perform an appropriate workup to isolate 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Step 4: Difluoromethoxylation This step is the most speculative and would require significant process development. A potential route could involve a nucleophilic aromatic substitution of the fluorine atom with a difluoromethoxide equivalent, although the presence of other electron-withdrawing groups might complicate this transformation.

Spectroscopic Analysis (Predicted)

Predicting the spectroscopic signature is crucial for the characterization of a novel compound.

¹H NMR (Predicted):

-

Aldehyde proton (-CHO): A singlet is expected around 10.4 ppm. [6]* Aromatic protons: Two doublets are anticipated in the aromatic region (7.5-8.7 ppm), showing coupling to each other. [6]* Difluoromethoxy proton (-OCHF₂): A triplet is expected around 6.5-7.5 ppm due to coupling with the two fluorine atoms.

¹³C NMR (Predicted):

-

Carbonyl carbon (-CHO): A signal is expected around 185-195 ppm.

-

Aromatic carbons: Multiple signals will appear in the 110-160 ppm range.

-

Difluoromethoxy carbon (-OCHF₂): A triplet is expected around 115-125 ppm due to one-bond coupling with the fluorine atoms.

Mass Spectrometry (Predicted): [3]High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

-

[M+H]⁺: 251.98697 m/z

-

[M+Na]⁺: 273.96891 m/z

-

[M-H]⁻: 249.97241 m/z

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on structurally related hazardous compounds like 2-chloro-5-nitrobenzaldehyde. [7][8] Hazard Identification (Inferred):

-

Causes skin irritation. [7]* Causes serious eye irritation. [7]* May cause respiratory irritation. [7] Recommended Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling.

Potential Applications in Research and Development

The multifaceted reactivity of this compound positions it as a valuable scaffold for:

-

Medicinal Chemistry: The aldehyde can be a precursor for the synthesis of heterocycles or can be reductively aminated to introduce diverse side chains. The nitro group can be reduced to an amine, providing another point for chemical modification. The chloro and difluoromethoxy groups can modulate the pharmacokinetic properties of a lead compound. [9]* Agrochemicals: Many commercial herbicides and pesticides contain substituted nitroaromatic cores. [1]* Materials Science: The aromatic and polar nature of the molecule could be exploited in the design of novel organic materials.

Conclusion

This compound is a chemical entity with significant potential for innovation in the life sciences and material sciences. While direct experimental data remains to be fully elucidated, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic strategies and predicted analytical data offer a starting point for the synthesis and characterization of this and related molecules. As with any novel chemical, all handling and reactions should be conducted with the utmost care and appropriate safety measures.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2022, May 17). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

- Google Patents. (2020, October 27). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

PubChem. 2-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. DNDMH-Mediated Direct Nitration of Aryl Alkenes. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

-

US EPA. (2025, December 4). Carbonic acid, diphenyl ester, polymer with diphenyl P-methylphosphonate and 4,4'-(1-methylethylidene)bis[phenol] - Substance Details. Retrieved from [Link]

-

Polymer Source. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. Retrieved from [Link]

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

ECHA. (2025, September 4). SCIP Factsheet. Retrieved from [Link]

-

RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C8H4ClF2NO4) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 99329-85-8 [sigmaaldrich.com]

- 5. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. 2-Chloro-4-fluoro-5-nitrobenzaldehyde | 99329-85-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Difluoromethoxy-Substituted Aromatics

Executive Summary

The difluoromethoxy group (

Physicochemical Basis of Stability

The metabolic resilience of the

The "Fluorine Effect" on Bond Strength and Ionization

Metabolic oxidation of ethers typically proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms initiated by CYP450 enzymes. The

-

Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol). While the target for O-dealkylation is the C-H bond, the presence of two geminal fluorine atoms strengthens the remaining C-H bond compared to a methyl C-H, increasing the activation energy required for radical abstraction.

-

Ionization Potential: The strong electronegativity of fluorine (

) withdraws electron density from the oxygen lone pairs. This raises the ionization potential of the ether oxygen, making the initial formation of the radical cation—a key step in SET mechanisms—energetically unfavorable compared to a non-fluorinated ether.

Lipophilicity and Hydrogen Bonding

Unlike the chemically inert

Table 1: Comparative Physicochemical Properties of Ether Substituents

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawing) | +0.35 (Withdrawing) |

| Hansch Lipophilicity ( | -0.02 | +0.42 | +1.04 |

| H-Bond Character | Acceptor only | Acceptor + Weak Donor | Acceptor only (weak) |

| Metabolic Liability | High (O-demethylation) | Low (Resistant) | Very Low |

Mechanisms of Metabolic Stability[2][3][4]

The primary metabolic advantage of incorporating a

Blockade of CYP450 Oxidation

In a standard anisole derivative (

In

Metabolic Liabilities (Defluorination)

While stable, the group is not immune to metabolism. The primary degradation pathway, albeit slow, involves:

-

Hydroxylation at the C-H bond to form

. -

Rapid elimination of HF to form a fluoroformate (

). -

Hydrolysis to the phenol (

),

Diagram: Comparative Metabolic Pathways

The following diagram contrasts the rapid clearance of methoxy-arenes with the stability of difluoromethoxy-arenes.

Figure 1: Comparative metabolic fate of Methoxy vs. Difluoromethoxy groups under CYP450 exposure.

Case Studies in Drug Development

Pantoprazole (Proton Pump Inhibitor)

Pantoprazole utilizes a difluoromethoxy group on the benzimidazole ring.[3][4]

-

Role: It replaces a potential methoxy group, preventing rapid O-demethylation at that position.[1][3]

-

Outcome: The metabolic stability of this position directs metabolism to the other methoxy group (on the pyridine ring) and sulfoxidation, resulting in a balanced clearance profile suitable for once-daily dosing.

Roflumilast (PDE4 Inhibitor)

Roflumilast features a catechol ether motif where one oxygen is capped with a cyclopropylmethyl group and the other with a difluoromethyl group.

-

Role: The

group provides necessary lipophilicity for the PDE4 active site pocket while preventing the rapid catechol formation that would occur with a simple methoxy group. -

Outcome: High oral bioavailability and a long half-life driven by the metabolic resistance of the difluoromethoxy moiety.[3]

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the

Materials

-

Test Compounds: Difluoromethoxy analog vs. Methoxy analog (10 mM DMSO stock).

-

Biological Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Steps

-

Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).

-

Pre-Incubation: Mix 1 µM compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction (

). -

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN/IS plate. Centrifuge at 4000 rpm for 20 min.

-

Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, MRM mode).

Data Calculation

Calculate the slope (

Assay Workflow Diagram

Figure 2: Step-by-step workflow for determining microsomal stability.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhong, D., et al. (2005).[7] Metabolism of pantoprazole involving conjugation with glutathione in rats. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Cyprotex. Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Volochnyuk, D. M., et al. (2022).[8] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pantoprazole - Wikipedia [en.wikipedia.org]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Metabolism of pantoprazole involving conjugation with glutathione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Reductive Amination of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

Introduction

The 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde moiety is a key building block in contemporary drug discovery, incorporating several functionalities crucial for modulating biological activity. The presence of a halogen, a difluoromethoxy group, and a nitro group on an aromatic aldehyde presents unique synthetic challenges and opportunities. Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the conversion of this aldehyde into a diverse array of secondary and tertiary amines, which are privileged structures in medicinal chemistry.[1][2][3]

This guide provides detailed, field-proven protocols for the successful reductive amination of this compound. It delves into the causality behind experimental choices, addressing the critical aspect of chemoselectivity to ensure the integrity of the nitro and chloro functionalities during the reaction.

Core Scientific Principles & Strategic Considerations

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence:

-

Imine/Iminium Ion Formation: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, yields an imine. Under mildly acidic conditions, the imine is protonated to form a more electrophilic iminium ion.

-

Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the corresponding amine.

The primary challenge with the substrate, this compound, is achieving selective reduction of the iminium ion in the presence of a reducible nitro group. The choice of reducing agent is therefore paramount.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reducing agent, particularly suitable for one-pot reductive aminations.[4][5] Its reduced reactivity, a result of the electron-withdrawing effects of the acetoxy groups, prevents the reduction of less electrophilic functional groups like nitro groups and even aldehydes/ketones.[5][6] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another workhorse for this transformation, NaBH₃CN is stable in protic solvents and selectively reduces iminium ions at a neutral to mildly acidic pH (pH 6-8).[6][8][9] At lower pH values, it can also reduce aldehydes and ketones.[6] While highly effective, it is toxic, and its use may lead to cyanide contamination in the final product.[6]

-

Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ can reduce the starting aldehyde in addition to the imine.[7][8] Therefore, its use is generally restricted to two-step (or indirect) protocols where the imine is pre-formed before the reductant is introduced.[4]

This guide will focus on a one-pot protocol using the highly selective and safer sodium triacetoxyborohydride and a two-step protocol employing the economical sodium borohydride.

Visualizing the Reaction and Workflow

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.msu.ru [chem.msu.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]

Knoevenagel Condensation of Nitrobenzaldehyde Derivatives: A Detailed Guide to Reaction Conditions and Protocols

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation of nitrobenzaldehyde derivatives. It delves into the mechanistic underpinnings, explores the influence of various reaction parameters, and offers detailed protocols to facilitate successful synthesis.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[3] Nitrobenzaldehyde derivatives are particularly valuable substrates in this reaction, as the resulting nitro-substituted α,β-unsaturated compounds are versatile intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[4][5] The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, often leading to higher reactivity compared to unsubstituted benzaldehyde.[5][6]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting. The Knoevenagel condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[4][7] The acidity of the methylene protons is crucial, and compounds like malononitrile or ethyl cyanoacetate with two electron-withdrawing groups are commonly employed.[3][8]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the nitrobenzaldehyde.[4][7] This step results in the formation of a tetrahedral intermediate.

-

Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy compound (an aldol addition product).[7]

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product.[4][7] This step is often the driving force for the reaction, as it leads to a stable, conjugated system.

Figure 1: General mechanism of the Knoevenagel condensation.

Key Reaction Parameters and Their Influence

The success of a Knoevenagel condensation hinges on the careful selection of several key parameters. The following sections detail these factors and provide guidance for optimization.

The Nitrobenzaldehyde Substrate

The position of the nitro group on the benzaldehyde ring significantly impacts reactivity. Generally, aldehydes with electron-withdrawing groups are more reactive. While both ortho-, meta-, and para-nitrobenzaldehydes are excellent substrates, their reactivity can differ slightly due to a combination of electronic and steric effects.[5][6] For instance, 4-nitrobenzaldehyde often exhibits high reactivity due to the strong electron-withdrawing resonance effect of the para-nitro group, which is unencumbered by steric hindrance.[5]

The Active Methylene Compound

The choice of the active methylene compound is critical. The acidity of the C-H protons dictates the ease of enolate formation. Common examples include:

-

Malononitrile: Highly reactive due to the strong electron-withdrawing effect of the two cyano groups.

-

Ethyl Cyanoacetate: Also highly reactive, though generally less so than malononitrile.

-

Diethyl Malonate: Less reactive than the above due to the weaker electron-withdrawing nature of the ester groups.[3]

-

Malonic Acid: Can be used in the Doebner modification, which often involves pyridine as both the solvent and catalyst, leading to a subsequent decarboxylation.[3][9]

The Catalyst: A Matter of Choice and Green Chemistry

A wide array of catalysts can be employed for the Knoevenagel condensation.

-

Weak Organic Bases: Piperidine is a classic and highly effective catalyst.[5][7] Other amines like pyridine and triethylamine are also commonly used.[10]

-

Inorganic Bases: While strong bases like NaOH or KOH can be used, they increase the risk of side reactions such as the self-condensation of the aldehyde (Cannizzaro reaction).[7][11]

-

Green Catalysts: In recent years, there has been a significant shift towards more environmentally friendly catalysts.

-

Enzymes: Lipases, such as porcine pancreatic lipase (PPL), have shown promiscuous catalytic activity for this reaction under mild conditions.[12]

-

Heterogeneous Catalysts: Solid catalysts like zinc oxide (ZnO) offer advantages such as easy separation and recyclability.

-

Urea: Under microwave irradiation, urea can act as an efficient and mild catalyst.[13]

-

Catalyst-Free and Water-Mediated: Remarkably, the reaction can proceed efficiently in water at elevated temperatures without any added catalyst, with water itself acting as a weak Brønsted base.[1]

-

The Solvent: More Than Just a Medium

The choice of solvent can dramatically influence reaction rates and yields.[11] Polar solvents generally facilitate the reaction.[11]

-

Protic Solvents: Ethanol is a common choice and can favor the initial aldol addition step.[5][11] Water is an excellent green solvent and can also act as a catalyst.[1]

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can accelerate the dehydration step.[11][14]

-

Solvent-Free Conditions: Mechanochemical methods, such as ball milling, and microwave-assisted reactions can often be performed without a solvent, offering a greener alternative.[13][15]

Comparative Reaction Conditions for Nitrobenzaldehyde Isomers

The following table summarizes typical reaction conditions for the Knoevenagel condensation of different nitrobenzaldehyde isomers with malononitrile, a highly reactive methylene compound.

| Nitrobenzaldehyde Isomer | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Piperidine (catalytic) | Ethanol | Reflux | 2-3 h | High | [5] |

| 4-Nitrobenzaldehyde | None | Water | 50 | 15 min | >99 | [1] |

| 4-Nitrobenzaldehyde | ZnO | Water | Room Temp. | 16 min | 96 | |

| 4-Nitrobenzaldehyde | Urea (10 mol%) | Solvent-free (Microwave) | - | 1-3 min | 90 | [13] |

| 3-Nitrobenzaldehyde | Piperidine | Pyridine | Reflux | 2 h | - | [16] |

| 2-Chloro-5-nitrobenzaldehyde | Piperidine (catalytic) | Ethanol | Reflux | 2 h | - | [17] |

| 2-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (Ultrasound) | Room Temp. | 5-7 min | 92.40 | [18] |

Note: Yields are highly dependent on the specific reaction scale and purification method. The provided data is for comparative purposes.

Detailed Experimental Protocol: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile

This protocol provides a step-by-step guide for a typical Knoevenagel condensation.

Materials and Equipment

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (reagent grade)

-

Piperidine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Beakers

-

Spatula

-

Balance

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrobenzaldehyde in ethanol.[5]

-

Addition of Reagents: Add 1.1 equivalents of malononitrile to the solution.[5]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.[5]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.[5] The product, 2-(4-nitrobenzylidene)malononitrile, should precipitate as a solid.

-

Collect the solid product by vacuum filtration.[5]

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and residual catalyst.[5]

-

-

Drying and Characterization: Dry the product under vacuum. The product can be further purified by recrystallization if necessary.[5] Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, melting point).

Sources

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. banglajol.info [banglajol.info]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 16. scholars.fhsu.edu [scholars.fhsu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bhu.ac.in [bhu.ac.in]

Application Note: A Versatile Two-Step Synthesis of Functionalized Indole-2-Carboxylates from 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

Abstract

Indole scaffolds are a cornerstone of medicinal chemistry, and the incorporation of fluorine-containing substituents often enhances pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide details a robust and logical two-step protocol for the synthesis of highly functionalized ethyl 7-chloro-5-(difluoromethoxy)-4-nitro-1H-indole-2-carboxylate, leveraging the versatile starting material 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde. The described methodology follows a Knoevenagel condensation to form a key β-nitrostyrene intermediate, which then undergoes an efficient reductive cyclization. This protocol is designed for researchers in synthetic organic chemistry and drug development, providing a clear pathway to novel indole derivatives with significant potential for further elaboration.

Introduction and Scientific Rationale

The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous approved therapeutics. The strategic introduction of fluorine atoms or fluorinated moieties like the difluoromethoxy group (–OCF₂) can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, thereby improving its drug-like characteristics.[1][3]

The starting material, this compound, is a richly functionalized aromatic compound, making it an ideal precursor for complex heterocyclic synthesis.[4] Its structure presents three key handles for synthetic manipulation:

-

An aldehyde group , perfect for carbon-carbon bond formation.

-

An ortho-nitro group , which is the critical precursor for the indole ring closure via reductive cyclization.

-

Chloro and difluoromethoxy substituents , which impart unique electronic and steric properties to the final indole product and can serve as points for further diversification.

This application note proposes a logical and efficient synthetic pathway that leverages these features to construct a substituted indole-2-carboxylate, a common and valuable intermediate in pharmaceutical research. The chosen strategy, a Knoevenagel condensation followed by reductive cyclization, is a classic and reliable approach for indole synthesis from ortho-nitroaromatic aldehydes.[5][6]

Logical Workflow of the Proposed Synthesis

The overall synthetic strategy is depicted below. It is a two-stage process designed for efficiency and high yield, transforming a readily available benzaldehyde into a high-value indole scaffold.

Caption: Overall workflow from starting material to final indole product.

Reaction Scheme and Mechanism

The synthesis proceeds through two mechanistically distinct steps.

Step 1: Knoevenagel Condensation. The aldehyde is condensed with ethyl nitroacetate. This reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the α-carbon of ethyl nitroacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the β-nitrostyrene intermediate.

Step 2: Reductive Cyclization. The nitro group ortho to the newly formed vinyl substituent is selectively reduced to an amine, typically using iron powder in an acidic medium like acetic acid. The resulting aniline derivative is transient and immediately undergoes intramolecular cyclization: the nucleophilic amino group attacks the electron-deficient β-carbon of the α,β-unsaturated ester. Tautomerization of the resulting indoline intermediate leads to the final aromatic indole product. This process is a variation of the Reissert indole synthesis.[5]

Caption: High-level reaction mechanism for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of Ethyl (Z)-2-nitro-3-(2-chloro-4-(difluoromethoxy)-5-nitrophenyl)acrylate (Intermediate)

This protocol describes the base-catalyzed condensation to form the key o-nitrostyrene precursor.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 251.56 | 10.0 | 2.52 g |

| Ethyl Nitroacetate | 133.10 | 12.0 | 1.60 g (1.33 mL) |

| Piperidine | 85.15 | 1.0 | 0.085 g (0.1 mL) |

| Ethanol (Absolute) | 46.07 | - | 50 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.52 g, 10.0 mmol).

-

Reagent Addition: Add absolute ethanol (50 mL) and stir until the solid is fully dissolved. To this solution, add ethyl nitroacetate (1.33 mL, 12.0 mmol) followed by piperidine (0.1 mL, 1.0 mmol).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. A yellow precipitate should form.

-

Isolation and Purification: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

-

Drying: Dry the product under vacuum at 40 °C to yield the desired intermediate as a yellow solid. Expected yield: 85-95%.

Protocol 2: Synthesis of Ethyl 7-chloro-5-(difluoromethoxy)-4-nitro-1H-indole-2-carboxylate (Final Product)

This protocol details the iron-mediated reductive cyclization to form the final indole ring system.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl (Z)-2-nitro-3-(2-chloro-4-(difluoromethoxy)-5-nitrophenyl)acrylate | 366.64 | 5.0 | 1.83 g |

| Iron Powder (<100 mesh) | 55.85 | 25.0 | 1.40 g |

| Glacial Acetic Acid | 60.05 | - | 40 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the intermediate from Protocol 1 (1.83 g, 5.0 mmol) and glacial acetic acid (40 mL).

-

Reagent Addition: Stir the suspension and add iron powder (1.40 g, 25.0 mmol) portion-wise over 10 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (3 x 15 mL).

-

Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final indole product. Expected yield: 70-85%.

Data Summary and Characterization

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound | Formula | MW ( g/mol ) | Appearance | Expected Yield (%) |

| This compound | C₈H₄ClF₂NO₄ | 251.56 | Yellow Solid | - |

| Ethyl (Z)-2-nitro-3-(2-chloro-4-(difluoromethoxy)-5-nitrophenyl)acrylate | C₁₂H₈ClF₂N₂O₇ | 366.64 | Yellow Solid | 85-95 |

| Ethyl 7-chloro-5-(difluoromethoxy)-4-nitro-1H-indole-2-carboxylate | C₁₂H₈ClF₂N₂O₅ | 334.65 | Off-white Solid | 70-85 |

Expected Characterization Data for Final Product:

-

¹H NMR: Peaks corresponding to the indole N-H (broad singlet, ~9-10 ppm), aromatic protons, the ethyl ester group (quartet and triplet), and a characteristic triplet for the -OCF₂H proton (~6.5-7.5 ppm, J ≈ 74 Hz).

-

¹³C NMR: Resonances for the indole ring carbons, the ester carbonyl, the ethyl group carbons, and a triplet for the -OCF₂H carbon (J ≈ 250-260 Hz).

-

Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula.

References

-

RSC Publishing. (2023). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]

-

MDPI. (2019). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Retrieved from [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

ACS Publications. (2016). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co–Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Benzyne Fischer-Indole Reaction. Retrieved from [Link]

-

ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link]

-

RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from [Link]

-

MDPI. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Open Access Journals. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C8H4ClF2NO4) [pubchemlite.lcsb.uni.lu]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde. We will explore the underlying chemical principles, troubleshoot common experimental challenges, and provide a validated protocol to improve the yield and selectivity of the desired 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde isomer.

Section 1: Understanding the Core Chemistry

A successful synthesis is built on a foundational understanding of the reaction mechanism and the factors that control its outcome. This section addresses the critical theoretical considerations for this specific nitration.

Q1: What are the key factors influencing the regioselectivity of this nitration?

The substitution pattern on the benzaldehyde ring presents a classic case of competing directing effects. The outcome of the electrophilic aromatic substitution is determined by the cumulative influence of three distinct groups:

-

Aldehyde (-CHO): This is a deactivating group that withdraws electron density from the ring, primarily at the ortho and para positions. Consequently, it directs incoming electrophiles to the meta positions (C3 and C5).[1][2]

-

Chloro (-Cl): A deactivating but ortho, para-directing group. It directs incoming electrophiles to positions C3 and C6.

-

Difluoromethoxy (-OCHF₂): While the oxygen atom possesses lone pairs, the strong electron-withdrawing effect of the two fluorine atoms makes this group deactivating overall. However, it is still considered an ortho, para-director, activating positions C3 and C5 relative to C6.

The observed major product is this compound.[3][4] This indicates that nitration at the C5 position is the most favorable outcome. This position is meta to the strongly deactivating aldehyde group and ortho to the difluoromethoxy group. The formation of the 3-nitro isomer is the primary competing reaction.[3][4]

Q2: What is ipso-substitution and why is it a potential issue?

Ipso-substitution is a side reaction where the incoming electrophile (the nitronium ion, NO₂⁺) displaces a substituent already present on the aromatic ring, in this case, the aldehyde group (-CHO).[3][4] This is a known challenge in the nitration of aromatic aldehydes, particularly those with electron-donating groups in the para position.[3]

Fortunately, for 2-Chloro-4-(difluoromethoxy)benzaldehyde, the presence of the chlorine atom in the ortho-position to the aldehyde group significantly hinders the formation of ipso-substitution products.[4] While the risk is reduced, it is not eliminated, and running the reaction at higher-than-optimal temperatures can increase the formation of this and other byproducts.[3]

Q3: Why is strict temperature control so critical for this reaction?

Maintaining the correct temperature is arguably the single most important parameter for maximizing yield and purity.

-

Exothermic Nature: The nitration of aromatic compounds is highly exothermic.[1][2][5] Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a cascade of undesirable outcomes.

-

Preventing Dinitration: Elevated temperatures increase the rate of reaction, which can lead to the formation of dinitrated products.[2][6]

-

Minimizing Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid by the strong nitric acid, especially at higher temperatures.[2][7]

-

Controlling Isomer Ratio: Research indicates that the reaction does not proceed efficiently at 0 °C due to the deactivating nature of the substituents. The optimal temperature window is narrow, typically 10–15 °C.[3][4] Exceeding this range can alter the isomer ratio and increase byproduct formation.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Reaction temperature is too low: The combined deactivating effect of the substituents requires thermal energy to initiate the reaction. It has been shown that the reaction does not proceed at 0 °C.[3][4] | Maintain the internal reaction temperature strictly between 10 °C and 15 °C. |

| Degraded Nitrating Agent: Nitric acid can degrade over time. | Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. | |

| High Percentage of ipso-Substitution Byproduct | Excessive Reaction Temperature: Higher temperatures favor the ipso-substitution pathway.[3] | Ensure the temperature does not exceed 15 °C. Use a properly sized ice bath and monitor the internal temperature continuously during reagent addition. |

| Significant Formation of Oxidized Byproduct (Benzoic Acid derivative) | Elevated Temperature or Extended Reaction Time: The aldehyde group is sensitive to oxidation by the nitrating mixture.[2][7] | Adhere to the recommended reaction time and temperature. Quench the reaction as soon as monitoring (e.g., by TLC) indicates consumption of the starting material. |

| Poor Isomer Ratio (Excess 3-nitro isomer) | Sub-optimal Reaction Conditions: The isomer ratio is sensitive to the reaction parameters. | The established protocol yields a ~5:1 ratio of the desired 5-nitro isomer to the 3-nitro isomer.[4] Significant deviation may indicate poor temperature control. Ensure homogenous mixing. |

| Difficulty in Product Isolation and Purification | Incomplete Removal of Acids: Residual sulfuric and nitric acid can complicate purification. | During work-up, ensure the crude product is thoroughly washed with cold water, followed by a wash with a 5% sodium bicarbonate solution to neutralize and remove all acidic byproducts.[1] |

| Isomers have similar properties: The desired 5-nitro and byproduct 3-nitro isomers may be difficult to separate. | The major 5-nitro isomer can often be isolated and purified by recrystallization from a suitable solvent system.[4] If separation is challenging, column chromatography may be required. |

Section 3: Optimized Experimental Protocol

This protocol is based on established scientific literature for the nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde to favor the 5-nitro isomer.[3][4]

Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids and is exothermic. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Reagents and Materials:

-

2-Chloro-4-(difluoromethoxy)benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Crushed Ice

-

Deionized Water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Suitable solvent for recrystallization (e.g., ethanol/water or toluene/heptane)

-

Three-neck round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel

-

Ice-water bath

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while cooling in an ice bath. Caution: This is a highly exothermic process.

-

-

Reaction Setup:

-

To the three-neck flask, add concentrated sulfuric acid and cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add the 2-Chloro-4-(difluoromethoxy)benzaldehyde to the cold sulfuric acid with stirring until fully dissolved.

-

-

Nitration:

-

Begin the slow, dropwise addition of the pre-cooled nitrating mixture from the addition funnel to the substrate solution.

-

Crucially, maintain the internal reaction temperature between 10 °C and 15 °C throughout the addition. Adjust the addition rate and cooling bath as necessary to control the exotherm.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the mixture to stir at 10–15 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

-

Work-up and Isolation:

-

Purification:

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Perform a final wash with a cold 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by another wash with cold water.[1]

-

Dry the crude product under vacuum.

-

The major isomer, this compound, can be further purified by recrystallization from an appropriate solvent system.[4]

-

Section 4: Expected Outcomes & Data

The following table summarizes the expected results when following the optimized protocol.

| Parameter | Expected Outcome | Source(s) |

| Reaction Temperature | 10–15 °C | [3][4] |

| Major Product | This compound | [3][4] |

| Primary Byproduct | 2-Chloro-4-(difluoromethoxy)-3-nitrobenzaldehyde | [3][4] |

| Isomer Ratio (5-nitro : 3-nitro) | Approximately 5 : 1 | [4] |

| Total Yield (combined isomers) | ~75% | [4] |

| Ipso-substitution Product | Minimal (<5%) | [4] |

Section 5: Visualizing the Process and Chemistry

Diagrams can clarify complex workflows and chemical principles.

Caption: Experimental workflow for the nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde.

Caption: Analysis of substituent directing effects on the aromatic ring.

Section 6: Frequently Asked Questions (FAQs)

-

Q: Can I use a different nitrating agent, like potassium nitrate (KNO₃) in sulfuric acid? A: While KNO₃ in H₂SO₄ is a common alternative for generating the nitronium ion, the established literature for this specific, sensitive substrate details the use of a fuming nitric acid/sulfuric acid mixture.[3][4] Switching reagents would require re-optimization of the reaction conditions, and the reactivity and exotherm profile may differ.

-

Q: How can I definitively confirm the structures of the 5-nitro and 3-nitro isomers? A: The most reliable method is ¹H NMR spectroscopy. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer. For example, the protons on the ring of the 5-nitro product would appear as two singlets, whereas the protons on the 3-nitro product would likely show doublet coupling.[3] Mass spectrometry (GC-MS or LC-MS) can confirm the mass of the nitrated product but will not distinguish between isomers.

-

Q: The reaction did not go to completion after 2 hours. Should I add more nitrating agent? A: It is not recommended to add more nitrating agent to a stalled reaction. This can create a non-stoichiometric and potentially hazardous situation, increasing the risk of dinitration and other side reactions. It is better to quench the reaction and re-evaluate the initial setup. The most likely cause for an incomplete reaction is a temperature that is too low (below 10 °C).

-

Q: My final product is yellowish. Is this normal? A: Yes, nitroaromatic compounds are often pale yellow crystalline solids. If the color is dark brown or oily, it may indicate the presence of impurities, possibly from oxidation or dinitration byproducts. In this case, further purification by recrystallization or chromatography is recommended.

References

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Semantic Scholar. [Link]

-

Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. ResearchGate. [Link]

- Process for the purification of nitrobenzaldehyde.

-

3 Nitrobenzaldehyde. Scribd. [Link]

- A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ResearchGate. [Link]

- Production of meta-nitrobenzaldehyde.

- A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Zoph-chem. [Link]

-

Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Overcoming steric hindrance in 2-chloro-5-nitro substitution reactions

Technical Support Center: Advanced Synthesis Solutions Subject: Overcoming Steric Hindrance in 2-Chloro-5-Nitro Substitution Reactions Ticket ID: #SNAr-5NO2-STERIC Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Steric Challenge

You are likely encountering stalled conversion or low yields while attempting to functionalize 2-chloro-5-nitropyridine (or its phenyl analog, 1-chloro-2-nitro-4-substituted benzene).[1]

While the 5-nitro group provides significant electronic activation via the para (or para-like) resonance effect, steric bulk at the nucleophile or the C3-position of the ring creates a "kinetic wall." The nucleophile cannot effectively approach the

This guide moves beyond standard textbook

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: The Reaction Stalls at 20-40% Conversion

User Question: "I'm reacting 2-chloro-5-nitropyridine with a secondary amine (e.g., diisopropylamine or a cyclic amine with

Technical Diagnosis:

You are facing a thermal barrier , not a thermodynamic one.[1] The steric bulk of your amine destabilizes the transition state leading to the Meisenheimer complex. THF (

The Fix: Dipolar Aprotic Solvents + High Temperature

-

Switch Solvent: Move to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] These solvents have high dielectric constants that stabilize the charged Meisenheimer intermediate, effectively lowering the

. -

Increase Temperature: Run the reaction at 100–120°C .

-

Base Selection: Use DIPEA (Diisopropylethylamine) instead of TEA.[1] DIPEA is non-nucleophilic and won't compete, even at high temperatures.

Pro-Tip: If the amine is volatile, seal the vessel. If the amine is valuable, use Microwave Irradiation (See Protocol A).

Scenario B: The "Impossible" Substrate (No Reaction)

User Question: "I am trying to couple a sterically hindered aniline (e.g., 2,6-dimethylaniline) or a weak nucleophile to 2-chloro-5-nitropyridine. Standard

Technical Diagnosis:

This is the limit of the

The Fix: Switch to Buchwald-Hartwig Amination

Stop trying to force the

-

Catalyst:

or precatalysts like XPhos Pd G3. -

Ligand: You must use a bulky, electron-rich phosphine ligand.[1] BrettPhos or RuPhos are the gold standards for hindered secondary amines and anilines.

-

Base:

or

Scenario C: The "Black Tar" / Decomposition

User Question: "I used strong conditions (NaH in DMF) to force the reaction. The mixture turned black, and I see multiple peaks on LCMS, including a mass corresponding to [M-Cl+OH]."

Technical Diagnosis:

-

Hydrolysis: The [M-Cl+OH] peak is 2-hydroxy-5-nitropyridine .[1] This occurs if your solvent is "wet" or if you use hydroxide bases.[1] The chloride is displaced by water/hydroxide faster than your bulky amine.

-

Ring Opening (Zincke-type): Nitropyridines are electron-deficient.[1] Strong nucleophiles or hard bases (like hydrides or hydroxides) can attack the ring carbons or protons, leading to ring opening and polymerization (the "black tar").

The Fix:

-

Strict Anhydrous Conditions: Dry your DMSO/DMF over molecular sieves.

-

Milder Bases: Switch to

or -

Scavenger: Add molecular sieves directly to the reaction flask.

Part 2: Decision Matrix & Mechanism

Figure 1: Method Selection Decision Tree

Use this logic flow to select the correct experimental path.

Caption: Logical workflow for selecting reaction conditions based on nucleophile sterics.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted (For Sterically Hindered Amines)

Best for: Secondary amines, cyclic amines, and moderately hindered primary amines.[1]

Materials:

-

Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)[1]

-

Nucleophile: Amine (1.5 – 2.0 equiv)[1]

-

Base: DIPEA (2.0 equiv)[1]

-

Solvent: Anhydrous DMSO (Concentration: 0.5 M)[1]

Step-by-Step:

-

Preparation: In a microwave-safe vial (2–5 mL), dissolve 2-chloro-5-nitropyridine (158 mg, 1.0 mmol) in DMSO (2.0 mL).

-

Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.5 mmol). Cap the vial with a crimp cap containing a PTFE septum.

-

Irradiation: Place in a microwave synthesizer (e.g., Biotage or CEM).

-

Temp: 120 °C

-

Hold Time: 15 minutes

-

Absorption Level: High

-

Stirring: High

-

-

Workup (Critical for DMSO):

Data Validation:

| Parameter | Standard Heat (THF, 66°C) | Microwave (DMSO, 120°C) |

|---|---|---|

| Time | 24 Hours | 15 Minutes |

| Conversion | 35% | >95% |

| Impurity | Hydrolysis (trace) | Clean |[1]

Protocol B: Buchwald-Hartwig Cross-Coupling (The "Nuclear Option")

Best for: Anilines, very bulky amines, or when

Materials:

-

Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 equiv)[1]

-

Catalyst:

(5 mol%) or XPhos Pd G3[1] -

Ligand: BrettPhos (10 mol%) - Critical for sterics[1]

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

-

Loading: Add the substrate (1.0 mmol), Amine (1.2 mmol), Base (2.0 mmol), Catalyst, and Ligand.

-

Solvent: Add degassed 1,4-Dioxane (5 mL).

-

Reaction: Seal the tube. Heat to 100°C for 4–12 hours.[1]

-

Filtration: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Rinse with EtOAc.[1]

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Part 4: References & Citations

-

BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2024).[1][3]

-

National Institutes of Health (NIH) / PubChem. 2-Chloro-5-nitropyridine Compound Summary.[1] (Accessed 2024).[1][3] [1]

-

WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[1][3]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (

): Introduction and Mechanism. (2018).[1][4][5] -

Beilstein J. Org.[1] Chem. Microwave-assisted synthesis of 2-amino-5-nitropyridines.[1] (Cited for microwave protocols).[1][3][6][7]

Sources

- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Impact of Difluoromethoxy vs. Methoxy Groups on Lipophilicity (LogP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] The substitution of a common methoxy (–OCH₃) group with its bioisosteric counterpart, the difluoromethoxy (–OCF₂H) group, has emerged as a powerful strategy. This guide provides an in-depth comparison of these two functional groups, detailing the physicochemical principles behind their differential impact on LogP, presenting supporting experimental data, and outlining a robust methodology for LogP determination. The difluoromethoxy group typically increases lipophilicity relative to the methoxy group, offering a nuanced tool for fine-tuning drug-like properties.[5]

Introduction: The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex process heavily influenced by its ability to traverse various biological environments. Cell membranes, being lipid bilayers, favor the passage of lipophilic ("fat-loving") compounds.[1] Therefore, a drug's lipophilicity is a key determinant of its oral absorption and bioavailability.[1][6] However, an optimal LogP value is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity.[2][4]

The methoxy group (–OCH₃) is a ubiquitous substituent in drug molecules, valued for its ability to improve metabolic stability and modulate potency. However, it is also susceptible to O-demethylation, a common metabolic pathway that can limit a drug's half-life.[5] The difluoromethoxy group (–OCF₂H) has gained significant attention as a metabolically robust bioisostere that provides a unique set of properties to address this and other challenges.[5][7]

Physicochemical Properties: A Tale of Two Ethers

The differences in how –OCH₃ and –OCF₂H groups affect a molecule's LogP stem from their distinct electronic and conformational properties.

The Methoxy Group (–OCH₃)

-

Electronic Effects: The oxygen atom is electron-withdrawing through induction but is a net electron-donating group in aromatic systems due to its strong resonance effect.

-

Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor.

-

Conformation: In aryl ethers, the C-O-C bond tends to lie in the plane of the aromatic ring to maximize resonance.

The Difluoromethoxy Group (–OCF₂H)

-

Electronic Effects: The two highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect. This significantly reduces the electron-donating resonance capability of the oxygen atom.

-

Hydrogen Bonding: The strong polarization of the C-H bond by the adjacent fluorine atoms allows the –OCF₂H group to act as a weak hydrogen bond donor, a characteristic not observed in the methoxy group.[5]

-

Conformation & Lipophilicity: The –OCF₂H group can exhibit "dynamic lipophilicity."[8][9] By rotating around the Aryl-O bond, it can present either its more polar oxygen face or its more lipophilic C-F/C-H face to the molecular environment. This adaptability allows it to adjust to polarity changes.[9][10] The replacement of two hydrogen atoms with more lipophilic fluorine atoms inherently increases the group's contribution to overall molecular lipophilicity.

The following diagram illustrates the key electronic differences between the two groups.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]

- 10. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.